molecular formula C155H250N42O44S B12306925 beta-Endorphin (bovine, camel, mouse)

beta-Endorphin (bovine, camel, mouse)

Cat. No.: B12306925
M. Wt: 3438.0 g/mol
InChI Key: HQALISCIMNBRAE-UHFFFAOYSA-N
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Description

Beta-Endorphin is an endogenous opioid neuropeptide and peptide hormone produced in certain neurons within the central nervous system and peripheral nervous system. It is one of three endorphins produced in humans, the others being alpha-endorphin and gamma-endorphin . Beta-Endorphin is known for its potent analgesic properties and plays a significant role in pain modulation and stress response.

Preparation Methods

Synthetic Routes and Reaction Conditions

Beta-Endorphin can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

    Attachment of the first amino acid: to a solid resin.

    Deprotection: of the amino acid’s alpha-amino group.

    Coupling: of the next amino acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP).

    Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of beta-Endorphin involves recombinant DNA technology. The gene encoding beta-Endorphin is inserted into an expression vector, which is then introduced into a host organism such as Escherichia coli or yeast. The host organism produces the peptide, which is then purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Beta-Endorphin undergoes various chemical reactions, including:

    Oxidation: Beta-Endorphin can be oxidized by reactive oxygen species, leading to the formation of disulfide bonds between cysteine residues.

    Reduction: Reduction of disulfide bonds can be achieved using reducing agents like dithiothreitol (DTT) or beta-mercaptoethanol.

    Substitution: Amino acid residues in beta-Endorphin can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other reactive oxygen species.

    Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.

    Substitution: Site-directed mutagenesis using oligonucleotide primers and DNA polymerase.

Major Products Formed

    Oxidation: Formation of disulfide bonds.

    Reduction: Cleavage of disulfide bonds.

    Substitution: Mutant peptides with altered amino acid sequences.

Scientific Research Applications

Pain Management

Beta-endorphin is recognized for its analgesic properties, acting on the mu-opioid receptors in both the central and peripheral nervous systems. Research has demonstrated that beta-endorphin can inhibit pain transmission by blocking the release of substance P, a key neurotransmitter involved in pain signaling.

  • Case Study : A systematic review indicated that beta-endorphin levels correlate with pain intensity in chronic pain conditions. Patients undergoing non-invasive brain stimulation techniques showed increased beta-endorphin levels associated with reduced pain perception .

Immune Response Modulation

Beta-endorphin also exhibits immunomodulatory effects. It can suppress excessive immune responses and has been shown to reduce pro-inflammatory cytokines such as IL-1β and TNF-α.

  • Research Findings : In a study involving mice with collagen-induced arthritis, administration of beta-endorphin resulted in significant suppression of inflammatory markers and improved tissue graft acceptance post-surgery . This suggests its potential use in managing autoimmune conditions.

Dermatological Applications

Recent studies have explored the protective effects of beta-endorphin against skin injuries caused by ultraviolet (UV) radiation.

  • Mechanism : Beta-endorphin treatment reduced the activation of the NF-κB signaling pathway in human keratinocytes exposed to UVB irradiation, indicating its role in mitigating UV-induced skin damage . This opens avenues for developing therapeutic strategies for skin protection and repair.

Psychological Applications

Beta-endorphin levels have been linked to emotional states and behaviors. Studies indicate that alterations in beta-endorphin levels may be associated with nonsuicidal self-injury behaviors.

  • Findings : Research has shown that individuals with a history of self-injurious behavior exhibit lower peripheral levels of beta-endorphin compared to controls, suggesting its potential as a biomarker for emotional distress .

Neuroprotective Effects

The neuroprotective properties of beta-endorphin have been investigated in the context of neurodegenerative diseases and brain injuries.

  • Study Insights : In models of ischemic stroke, beta-endorphin administration improved outcomes by enhancing neuronal survival and reducing apoptosis through modulation of apoptotic pathways . This positions beta-endorphin as a candidate for therapeutic interventions in stroke management.

Cosmetic Applications

Emerging research indicates potential applications of beta-endorphin in cosmetic formulations aimed at skin rejuvenation and anti-aging.

  • Application : Beta-endorphin's ability to enhance skin barrier function and promote healing may be utilized in developing skincare products designed to mitigate damage from environmental stressors .

Data Table: Summary of Beta-Endorphin Applications

Application AreaMechanism/EffectSpecies StudiedKey Findings
Pain ManagementAnalgesic via mu-opioid receptor bindingHumans, MiceIncreased levels correlate with reduced pain perception
Immune ResponseSuppresses pro-inflammatory cytokinesMiceImproved graft acceptance; reduced inflammation
DermatologicalProtects against UV-induced damageHuman KeratinocytesReduced NF-κB activation; enhanced skin repair
PsychologicalLinked to emotional behaviorHumansLower levels in self-injurious behavior
NeuroprotectionEnhances neuronal survivalRodentsImproved outcomes post-stroke
Cosmetic FormulationsPromotes skin barrier functionVariousPotential use in anti-aging products

Mechanism of Action

Beta-Endorphin exerts its effects primarily by binding to opioid receptors in the central and peripheral nervous systems. The binding of beta-Endorphin to these receptors inhibits the release of neurotransmitters, leading to reduced perception of pain. The molecular targets include mu-opioid receptors, which are involved in the analgesic effects of beta-Endorphin .

Comparison with Similar Compounds

Beta-Endorphin is compared with other endogenous opioid peptides such as alpha-endorphin, gamma-endorphin, enkephalins, and dynorphins. While all these peptides interact with opioid receptors, beta-Endorphin is unique in its high affinity for mu-opioid receptors and its potent analgesic effects .

Similar Compounds

  • Alpha-Endorphin
  • Gamma-Endorphin
  • Enkephalins
  • Dynorphins

Beta-Endorphin stands out due to its strong analgesic properties and its significant role in the body’s response to stress and pain.

Biological Activity

Beta-endorphins are endogenous opioid peptides that play significant roles in pain modulation, stress response, and immune system regulation. This article focuses on the biological activity of beta-endorphin derived from bovine, camel, and mouse sources, highlighting their physiological effects, mechanisms of action, and relevant research findings.

Overview of Beta-Endorphin

Beta-endorphin is produced primarily from pro-opiomelanocortin (POMC) in the pituitary gland and the hypothalamus. It is a potent agonist of mu-opioid receptors, which are distributed throughout the body, including the central nervous system and immune cells. The biological effects of beta-endorphin include analgesia, modulation of mood and behavior, and regulation of immune responses.

Structure and Composition

The amino acid sequence of beta-endorphin is as follows:

  • Sequence : H-Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr-Leu-Phe-Lys-Asn-Ala-Ile-Ile-Lys-Asn-Ala-His-Lys-Lys-Gly-Gln-OH
  • Length : 31 amino acids
  • Molecular Weight : 3438.01 Da

Pain Modulation

Beta-endorphins are primarily recognized for their analgesic properties. They bind to opioid receptors in the brain to inhibit pain signaling pathways. Research indicates that beta-endorphins can significantly reduce the perception of pain in various models:

  • Case Study : In a study involving mice, administration of beta-endorphin resulted in a marked decrease in pain sensitivity compared to control groups .

Stress Response

Beta-endorphins are involved in the body's stress response by modulating the hypothalamic-pituitary-adrenal (HPA) axis. They are released in response to stressors and help to mitigate the physiological effects of stress:

  • Mechanism : Upon activation by stressors, corticotropin-releasing hormone (CRH) stimulates the release of adrenocorticotropic hormone (ACTH) and beta-endorphins from POMC . This dual release helps regulate both hormonal and behavioral responses to stress.

Immune System Regulation

Beta-endorphins also play a role in modulating immune responses. They have been shown to influence lymphocyte proliferation and cytokine production:

  • Research Findings : Pre-incubation with beta-endorphins enhances the proliferation of spleen-derived lymphocytes without being mediated by opioid receptors . Additionally, they increase the cytolytic activity of natural killer cells, indicating a potential role in enhancing immune defense mechanisms .

Comparative Biological Activity Across Species

The biological activity of beta-endorphin may vary between species such as bovine, camel, and mouse.

Species Source Biological Activity
BovinePituitary glandAnalgesic effects similar to those observed in humans; significant modulation of stress response .
CamelBlood plasmaExhibits unique immunomodulatory effects; potential differences in receptor interaction compared to other species .
MouseCentral nervous systemStrong analgesic response; significant involvement in behavioral responses to stress .

Case Studies and Research Findings

  • Stress and Behavior : A study demonstrated that beta-endorphins reduce anxiety-like behaviors in mice subjected to stress tests. The mice treated with beta-endorphin displayed less avoidance behavior compared to untreated controls .
  • Immune Modulation : In vitro studies showed that beta-endorphins can enhance T-cell proliferation under inflammatory conditions, suggesting a complex role in immune regulation beyond simple analgesia .
  • Comparative Analysis : A comparative study among different species revealed that while all species exhibit analgesic properties through mu-opioid receptor activation, the specific pathways and additional effects on immune cells differ significantly between bovine and camel-derived beta-endorphins .

Properties

IUPAC Name

5-amino-2-[[2-[[6-amino-2-[[6-amino-2-[[2-[2-[[4-amino-2-[[6-amino-2-[[2-[[2-[2-[[4-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[[5-amino-2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoylamino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C155H250N42O44S/c1-17-82(9)123(150(235)182-99(44-29-34-61-160)134(219)186-109(70-116(164)206)139(224)171-84(11)128(213)183-108(69-92-72-166-78-170-92)144(229)178-96(41-26-31-58-157)132(217)175-95(40-25-30-57-156)131(216)169-75-120(210)173-103(155(240)241)51-54-115(163)205)193-151(236)124(83(10)18-2)192-129(214)85(12)172-140(225)110(71-117(165)207)185-133(218)97(42-27-32-59-158)177-143(228)107(68-90-38-23-20-24-39-90)184-141(226)104(64-79(3)4)188-152(237)126(87(14)201)195-149(234)122(81(7)8)191-145(230)105(65-80(5)6)187-148(233)113-45-35-62-197(113)154(239)127(88(15)202)196-137(222)100(50-53-114(162)204)179-146(231)111(76-198)189-135(220)98(43-28-33-60-159)176-136(221)101(52-55-121(211)212)180-147(232)112(77-199)190-153(238)125(86(13)200)194-138(223)102(56-63-242-16)181-142(227)106(67-89-36-21-19-22-37-89)174-119(209)74-167-118(208)73-168-130(215)94(161)66-91-46-48-93(203)49-47-91/h19-24,36-39,46-49,72,78-88,94-113,122-127,198-203H,17-18,25-35,40-45,50-71,73-77,156-161H2,1-16H3,(H2,162,204)(H2,163,205)(H2,164,206)(H2,165,207)(H,166,170)(H,167,208)(H,168,215)(H,169,216)(H,171,224)(H,172,225)(H,173,210)(H,174,209)(H,175,217)(H,176,221)(H,177,228)(H,178,229)(H,179,231)(H,180,232)(H,181,227)(H,182,235)(H,183,213)(H,184,226)(H,185,218)(H,186,219)(H,187,233)(H,188,237)(H,189,220)(H,190,238)(H,191,230)(H,192,214)(H,193,236)(H,194,223)(H,195,234)(H,196,222)(H,211,212)(H,240,241)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQALISCIMNBRAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C3CCCN3C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C155H250N42O44S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3438.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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